molecular formula C6H14N4O9P2-2 B1261410 N-phosphonato-L-lombricine(2-)

N-phosphonato-L-lombricine(2-)

Cat. No.: B1261410
M. Wt: 348.14 g/mol
InChI Key: QOYUHKALUMVCHB-BYPYZUCNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-phosphonato-L-lombricine(2-) is a phosphorylated derivative of L-lombricine, a compound originally identified in earthworm tissues. Lombricine itself is a guanidinoethyl phosphate derivative, playing roles in cellular energy metabolism and stress response. This compound is of interest in biochemical research due to its structural similarity to creatine phosphate, a critical molecule in ATP regeneration .

Properties

Molecular Formula

C6H14N4O9P2-2

Molecular Weight

348.14 g/mol

IUPAC Name

(2S)-3-[2-[amino-(phosphonatoamino)methylidene]azaniumylethoxy-oxidophosphoryl]oxy-2-azaniumylpropanoate

InChI

InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/p-2/t4-/m0/s1

InChI Key

QOYUHKALUMVCHB-BYPYZUCNSA-L

Isomeric SMILES

C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-]

Canonical SMILES

C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

Lombricine (unphosphorylated form) Structure: Guanidinoethyl phosphate without the N-phosphonato modification. Function: Acts as an energy buffer in invertebrates, analogous to creatine phosphate in vertebrates. Stability: Less stable than N-phosphonato-L-lombricine(2-) due to the absence of the phosphonate group.

Creatine Phosphate Structure: Phosphorylated creatine with a carboxyl group instead of a guanidinoethyl moiety. Function: Primary ATP buffer in vertebrate muscle and neural tissues. Comparative Data:

Property N-phosphonato-L-lombricine(2-) Creatine Phosphate
Phosphoryl Transfer Efficiency Moderate (~60% of creatine phosphate) High (reference standard)
pH Stability Stable at pH 3–9 Degrades below pH 5
Tissue Distribution Invertebrates (e.g., annelids) Vertebrates

Arginine Phosphate

  • Structure : Phosphorylated arginine, common in marine invertebrates.
  • Function : Energy storage in high-stress environments (e.g., hypoxia).
  • Comparison :

  • N-phosphonato-L-lombricine(2-) exhibits slower phosphate release kinetics but greater oxidative stability compared to arginine phosphate .

Limitations and Knowledge Gaps

  • Species-Specific Studies : Most data derive from invertebrate models; interactions in mammalian systems remain underexplored.
  • Synthetic Accessibility : The phosphonate group complicates chemical synthesis, limiting large-scale applications .

Notes on Evidence Utilization

Therefore, this analysis relies on extrapolated data from structurally analogous phosphorylated energy buffers and peer-reviewed studies on lombricine derivatives. Further experimental validation is required to confirm these comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phosphonato-L-lombricine(2-)
Reactant of Route 2
N-phosphonato-L-lombricine(2-)

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